1-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a triazolone core (1,2,4-triazol-5(4H)-one) substituted with a trifluoromethyl group, a methyl group, and a piperidin-4-yl moiety linked to a 4-(isopropylthio)phenylacetyl group. The trifluoromethyl group enhances metabolic stability and binding affinity, while the isopropylthio moiety may influence solubility and pharmacokinetics .
Properties
IUPAC Name |
4-methyl-2-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O2S/c1-13(2)30-16-6-4-14(5-7-16)12-17(28)26-10-8-15(9-11-26)27-19(29)25(3)18(24-27)20(21,22)23/h4-7,13,15H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYQNFJYOMMLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule with potential biological activities that warrant detailed investigation. Its structure incorporates a trifluoromethyl group and a piperidine moiety, which are known to influence pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that may interact with biological systems, suggesting potential therapeutic applications.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with similar triazole derivatives. The specific activities of this compound can be inferred from related compounds and general trends observed in the literature.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. For instance, compounds containing the 1,2,4-triazole scaffold have shown significant cytotoxicity against various cancer cell lines:
| Compound Type | Target Cancer Cell Lines | Mechanism of Action |
|---|---|---|
| 1,2,4-Triazole Derivatives | HL-60 (leukemia), A549 (lung), MCF-7 (breast) | Induction of apoptosis and cell cycle arrest |
| Thiadiazole Derivatives | SK-MEL-1 (melanoma), T24 (bladder) | Inhibition of cell proliferation |
The specific compound may exhibit similar mechanisms due to its structural resemblance to known active triazoles.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Research indicates that derivatives can inhibit the growth of various pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Inhibition of growth in strains like E. coli and S. aureus |
| Fungi | Effective against Candida species |
The presence of the isopropylthio group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Triazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited potent anticancer activity against various human cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Evaluation : Research conducted on thiadiazole derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
- Pharmacological Profiling : In a comprehensive review on thiadiazole derivatives, it was noted that modifications to the piperidine ring can lead to enhanced selectivity and potency against specific cancer types .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs have shown promising results as anticancer agents. For example, derivatives of piperidine have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- A study highlighted the efficacy of thiadiazole derivatives in cancer models, suggesting that modifications to the piperidine structure could yield compounds with enhanced anticancer properties .
- Antimicrobial Properties :
-
Anti-Tuberculosis Potential :
- The piperidine scaffold has been linked to anti-tuberculosis activity. Compounds designed around this framework have demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis, indicating that similar derivatives could be explored for therapeutic use against tuberculosis .
Pharmacological Insights
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects is likely multifaceted, involving interaction with specific biological targets such as receptors or enzymes relevant to disease pathways. For instance, the presence of the trifluoromethyl group may influence receptor binding affinity and selectivity .
- Structure-Activity Relationship (SAR) :
Case Studies
- In Vitro Studies :
- In Vivo Models :
Comparison with Similar Compounds
Compound A : (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one (MolPort-000-137-727)
- Key Differences :
- Core Structure : Pyrazol-3-one vs. triazol-5(4H)-one.
- Substituents : Fluorophenyl and triazolylmethyl groups vs. trifluoromethyl and isopropylthio-phenylacetyl-piperidine.
- Functional Impact : The fluorophenyl group in Compound A may enhance π-π stacking interactions, whereas the trifluoromethyl group in the target compound improves electronegativity and metabolic resistance .
Compound B : 4-[4-(4-[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyloxy]phenylpiperazin-1-yl)phenyl]-1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,2,4-triazol-5(4H)-one
- Key Differences :
- Backbone : Tetrahydrofuran-piperazine vs. piperidine-acetyl.
- Substituents : Difluorophenyl and hydroxypropyl groups vs. isopropylthio-phenyl and methyl.
- Functional Impact : The difluorophenyl group in Compound B likely increases lipophilicity, while the isopropylthio group in the target compound may enhance thioether-mediated binding interactions .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~503.5 g/mol | ~408.4 g/mol | ~732.7 g/mol |
| Melting Point | Not reported | Not reported | Not reported |
| Key Functional Groups | CF₃, S-iPr, piperidine | F, triazolylmethyl | F, triazolylmethyl, tetrahydrofuran |
- The trifluoromethyl group confers higher electronegativity than the fluorophenyl groups in Compounds A and B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
